molecular formula C15H29NO3 B14744344 (1-Amino-1-oxopropan-2-yl) dodecanoate CAS No. 6288-25-1

(1-Amino-1-oxopropan-2-yl) dodecanoate

Cat. No.: B14744344
CAS No.: 6288-25-1
M. Wt: 271.40 g/mol
InChI Key: MOJVARKWORDDRC-UHFFFAOYSA-N
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Description

(1-Amino-1-oxopropan-2-yl) dodecanoate is a chemical compound with the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol It is known for its unique structure, which includes an amino group, a carbonyl group, and a long dodecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1-oxopropan-2-yl) dodecanoate typically involves the reaction of dodecanoic acid with an appropriate amino acid derivative. One common method is the esterification of dodecanoic acid with (1-Amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-oxopropan-2-yl) dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-1-oxopropan-2-yl) dodecanoate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential role in biochemical pathways. It can be used as a substrate in enzymatic reactions, providing insights into enzyme specificity and activity .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of prodrugs that can be activated in specific biological environments .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of surfactants, lubricants, and other industrial products .

Mechanism of Action

The mechanism of action of (1-Amino-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecanoate chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-1-oxopropan-2-yl) hexanoate
  • (1-Amino-1-oxopropan-2-yl) octanoate
  • (1-Amino-1-oxopropan-2-yl) decanoate

Uniqueness

(1-Amino-1-oxopropan-2-yl) dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in the formulation of surfactants and lubricants .

Properties

CAS No.

6288-25-1

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

(1-amino-1-oxopropan-2-yl) dodecanoate

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18)

InChI Key

MOJVARKWORDDRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)N

Origin of Product

United States

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